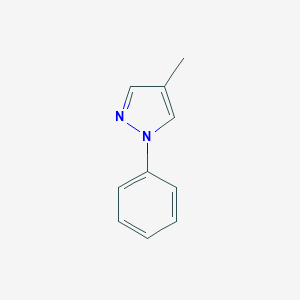

4-methyl-1-phenyl-1H-Pyrazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-methyl-1-phenylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c1-9-7-11-12(8-9)10-5-3-2-4-6-10/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADHPAHRITFHGGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(N=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00401417 | |

| Record name | 1-PHENYL-4-METHYLPYRAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00401417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14766-43-9 | |

| Record name | 1-PHENYL-4-METHYLPYRAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00401417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Methyl 1 Phenyl 1h Pyrazole and Its Analogues

Established Conventional Synthetic Routes to 1,4-Disubstituted Pyrazoles

Conventional methods for synthesizing 1,4-disubstituted pyrazoles often involve well-established reactions that have been refined over the years. These methods, while traditional, form the bedrock of pyrazole (B372694) chemistry and are still widely used.

Mechanistic Studies of Cyclocondensation Reactions (e.g., Knorr Synthesis)

The Knorr pyrazole synthesis, first reported in 1883, is a classic and widely used method for the synthesis of pyrazoles. nih.govrsc.org It involves the cyclocondensation reaction between a hydrazine (B178648) or its derivatives and a 1,3-dicarbonyl compound, typically in the presence of an acid catalyst. jk-sci.comslideshare.netslideshare.net

The mechanism of the Knorr synthesis begins with the acid-catalyzed formation of an imine. In the case of an unsymmetrical 1,3-dicarbonyl compound, the initial attack by the hydrazine can occur at either carbonyl carbon, which can lead to the formation of two regioisomeric products. jk-sci.comrsc.org Following the initial condensation, the second nitrogen atom of the hydrazine attacks the remaining carbonyl group, which is also protonated by the acid, to form a second imine linkage. The resulting intermediate then undergoes deprotonation to yield the final pyrazole product. slideshare.netslideshare.net

Recent kinetic studies using transient flow methods have revealed that the reaction pathways of the Knorr synthesis can be more complex than previously understood. rsc.orgresearchgate.net These studies suggest the possibility of autocatalysis and the involvement of unexpected reaction intermediates. rsc.org The regioselectivity of the reaction is influenced by several factors, including the pH of the reaction medium, the solvent, and the electronic and steric properties of the substituents on both the hydrazine and the 1,3-dicarbonyl compound. nih.govrsc.org Mechanistic investigations have indicated that the dehydration of a 3,5-dihydroxypyrazolidine intermediate is often the kinetically controlled and rate-determining step, ultimately dictating the final isomeric ratio of the pyrazole products. rsc.orgresearchgate.netcdnsciencepub.com

Table 1: Influence of Reaction Conditions on Knorr Pyrazole Synthesis

| Reactants | Catalyst/Solvent | Key Findings | Reference |

|---|---|---|---|

| Phenylhydrazine and 1,3-diketones | Acid catalyst | Formation of two possible regioisomers depending on the initial carbonyl attack. | jk-sci.comrsc.org |

| Hydrazine and 1,3-dicarbonyl compound | Acidic aqueous conditions | Acid catalysis enhances the rate of both imine formation and pyrazole cyclization. | nih.gov |

| Arylhydrazines and trifluoromethyl-substituted diketones | pH > 1.6 | The reaction is first order in both reactants. | rsc.org |

Investigation of Palladium-Catalyzed Cross-Coupling Strategies for Pyrazole Functionalization

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the functionalization of the pyrazole ring, offering a direct method to introduce various substituents. These methods often rely on the activation of C–H bonds, providing an atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized substrates. rsc.org

The pyrazole moiety itself can act as a directing group in these transformations, facilitating the functionalization of adjacent C–H bonds. nih.govnih.gov For instance, palladium-catalyzed C–H arylation of N-substituted pyrazoles with aryl iodides has been developed, employing a Pd(OAc)₂ catalyst and a silver(I) salt as a halide scavenger. This strategy allows for the introduction of aryl groups at specific positions on the pyrazole ring. nih.gov The reaction tolerates a wide range of functional groups, and the pyrazole directing group can be subsequently removed, highlighting its utility in the synthesis of complex molecules. nih.gov

Recent advancements have focused on the enantioselective C–H arylation of functionalized pyrazoles to create axially chiral heterobiaryls. thieme-connect.com These methods utilize chiral phosphorus ligands in conjunction with a palladium catalyst to achieve high yields and excellent enantioselectivities. thieme-connect.com The scope of these reactions has been extended to include the introduction of not only carbon-carbon bonds but also carbon-heteroatom bonds. rsc.org

Table 2: Examples of Palladium-Catalyzed Pyrazole Functionalization

| Pyrazole Substrate | Coupling Partner | Catalyst System | Product | Reference |

|---|---|---|---|---|

| 1-Alkylpyrazoles | Aryl iodides | Pd(OAc)₂, Ag₂O | β-Arylated alkylpyrazoles | nih.gov |

| 1-Methyl-4-nitro-1H-pyrazole | 1-Bromo-2-methoxynaphthalene | Pd catalyst, P-chiral phosphorus ligand | Chiral ortho-substituted heterobiaryls | thieme-connect.com |

| 4-Bromo-1-((methylsulfonyl)methyl)-1H-pyrazole | 2-(Cyclopropylmethoxy)benzeneboronic acid | RuPhos-Pd | 4-(2-(Cyclopropylmethoxy)phenyl)-1-((methylsulfonyl)methyl)-1H-pyrazole |

Exploration of Vilsmeier-Haack Reaction Protocols for Pyrazole-4-Carbaldehydes

The Vilsmeier-Haack reaction is a versatile and efficient method for the formylation of electron-rich aromatic and heterocyclic compounds, including pyrazoles. mdpi.comijpcbs.com This reaction utilizes the Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃), to introduce a formyl group onto the pyrazole ring, leading to the synthesis of pyrazole-4-carbaldehydes. ijpcbs.comchemmethod.comnih.gov

The reaction proceeds through the electrophilic substitution of the pyrazole ring with the Vilsmeier reagent, forming an iminium salt intermediate, which is subsequently hydrolyzed to yield the corresponding aldehyde. ijpcbs.com This protocol has been successfully applied to a variety of pyrazole precursors, including hydrazones, which can undergo cyclization and formylation in a one-pot process to afford 3-substituted-1-phenyl-1H-pyrazole-4-carbaldehydes. chemmethod.comnih.govnih.gov

The reaction conditions for the Vilsmeier-Haack formylation of pyrazoles can be tuned to achieve desired outcomes. For instance, variations in temperature and reaction time can influence the yield and purity of the resulting pyrazole-4-carbaldehyde. nih.gov This method has been used to synthesize a range of poly-functionalized pyrazoles that serve as important building blocks for the synthesis of more complex heterocyclic systems and biologically active molecules. nih.govscispace.com

Table 3: Synthesis of Pyrazole-4-Carbaldehydes via Vilsmeier-Haack Reaction

| Starting Material | Vilsmeier Reagent | Reaction Conditions | Product | Reference |

|---|---|---|---|---|

| Hydrazones of galloyl hydrazide | POCl₃/DMF | Reflux | 3-Aryl-5-(3,4,5-trihydroxyphenyl)-1H-pyrazole-4-carbaldehydes | chemmethod.com |

| Hydrazones | POCl₃/DMF | 0 °C to 70 °C | 1-Benzyl-3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehydes | nih.gov |

| 1-(5-Substituted-2-(prop-2-yn-1-yloxy)phenyl)ethan-1-one and phenylhydrazine | POCl₃/DMF | 0 °C to room temperature | 1-Phenyl-3-[2-(prop-2-yn-1-yloxy)phenyl]-1H-pyrazole-4-carbaldehydes | nih.gov |

| 3-(2-Methoxyethoxy)-1-(4-methoxyphenyl)-1H-pyrazole | POCl₃/DMF | Not specified | 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde | mdpi.com |

Multicomponent Reaction (MCR) Approaches for Pyrazole Ring Construction

Multicomponent reactions (MCRs) have gained significant attention in synthetic chemistry as they offer a powerful and efficient strategy for the construction of complex molecules from simple starting materials in a single synthetic operation. mdpi.comnih.govpreprints.org These reactions are characterized by their high atom economy, step economy, and the ability to generate molecular diversity. mdpi.com

Three-Component Reaction Systems and Optimization

Three-component reactions (3CRs) are a cornerstone of MCR-based pyrazole synthesis. A common and effective approach involves the one-pot reaction of a 1,3-dicarbonyl compound, a hydrazine, and an aldehyde. beilstein-journals.orglongdom.org This strategy allows for the direct formation of highly substituted pyrazole derivatives.

For instance, the reaction of enaminones, benzaldehyde (B42025), and hydrazine dihydrochloride (B599025) in water with a catalytic amount of ammonium (B1175870) acetate (B1210297) has been shown to produce polyfunctionally substituted pyrazoles in good yields. preprints.orglongdom.org The optimization of these reactions often involves screening various solvents, catalysts, and reaction conditions to maximize the yield and purity of the desired product. Water has been identified as an environmentally benign and effective solvent for many of these transformations. preprints.orglongdom.org Other three-component systems include the reaction of sulfonyl hydrazines, 1,3-dicarbonyl compounds, and sodium sulfite (B76179) to generate sulfonated pyrazoles. rsc.org

Table 4: Examples of Three-Component Pyrazole Synthesis

| Component 1 | Component 2 | Component 3 | Catalyst/Solvent | Product | Reference |

|---|---|---|---|---|---|

| Enaminones | Benzaldehyde | Hydrazine dihydrochloride | Ammonium acetate/Water | Polyfunctionally substituted pyrazoles | preprints.orglongdom.org |

| Sulfonyl hydrazines | 1,3-Dicarbonyl compounds | Sodium sulfite | I₂/K₂HPO₄·3H₂O | Sulfonated pyrazoles | rsc.org |

| Iodochromones | Hydrazine | Suzuki coupling partner | Not specified | 3,4-Substituted pyrazoles | nih.gov |

Four-Component Reaction Architectures for Enhanced Complexity

Building upon the principles of 3CRs, four-component reactions (4CRs) offer an even greater potential for generating molecular complexity in a single step. mdpi.comresearchgate.net These reactions typically involve the combination of four different starting materials to construct a highly substituted pyrazole core, often fused with other heterocyclic rings.

A prevalent example is the synthesis of pyrano[2,3-c]pyrazoles, which can be achieved through a one-pot reaction of an aldehyde, malononitrile, a β-ketoester (like ethyl acetoacetate), and a hydrazine. mdpi.comrsc.org The reaction proceeds through a cascade of events, including Knoevenagel condensation, Michael addition, and cyclization, to afford the final product. mdpi.com Various catalysts, including ionic liquids, nanoparticles, and organocatalysts, have been employed to promote these reactions, often under green and sustainable conditions such as in water or under solvent-free microwave irradiation. mdpi.comrsc.org

Another notable 4CR is the Ugi reaction, an isocyanide-based MCR that has been utilized for the synthesis of complex pyrazole-containing hybrids. mdpi.com This approach involves the reaction of an amine, a carbonyl compound, a carboxylic acid, and an isocyanide to generate a diverse array of substituted pyrazoles. mdpi.com

Table 5: Examples of Four-Component Pyrazole Synthesis

| Component 1 | Component 2 | Component 3 | Component 4 | Catalyst/Solvent | Product | Reference |

|---|---|---|---|---|---|---|

| (Het)aryl aldehydes | Malononitrile | Ethyl acetoacetate | Hydrazine hydrate | Taurine/Water | 1,4-Dihydropyrano[2,3-c]pyrazoles | mdpi.com |

| Aldehydes | Hydrazine hydrate | β-Ketoesters | Malononitrile | Piperidine/Water | Pyrano[2,3-c]pyrazole derivatives | mdpi.com |

| 6-Amino-1,3-dimethyluracil | N,N-Dimethylformamide dimethyl acetal | 1-Phenyl-3-(4-substituted-phenyl)-4-formyl-1H-pyrazoles | Primary aromatic amines | [Bmim]FeCl₄ | Pyrazole-based pyrimido[4,5-d]pyrimidines | mdpi.com |

| Anilines | tert-Butyl isocyanide | Benzaldehydes | Pyrazole carboxylic acids | PdCl₂/DMF | Isoquinolone and pyrazole-mixed pharmacophores | mdpi.com |

Integration of Green Chemistry Principles in Multicomponent Pyrazole Synthesis

Green chemistry principles are increasingly being integrated into the synthesis of pyrazole derivatives to minimize environmental impact. bohrium.comnih.gov These methods prioritize the use of environmentally benign solvents, reduction of waste, and energy efficiency. nih.govresearchgate.net

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages such as reduced reaction times, increased yields, and enhanced selectivity. dergipark.org.trdergipark.org.tr In the synthesis of pyrazole derivatives, microwave-assisted methods often lead to cleaner reactions with easier work-up procedures. nih.govdergipark.org.tr For instance, the synthesis of various pyrazole derivatives has been achieved with high efficiency using microwave irradiation in aqueous media, aligning with the principles of green chemistry. pharmacognosyjournal.netlew.ro The use of microwave power typically ranges from 100-300 MW, with reaction temperatures between 65-180 °C and reaction times from 5 to 45 minutes. dergipark.org.tr

Ultrasound-Assisted Synthesis: Sonication, or the use of ultrasound, provides an alternative green approach to pyrazole synthesis. nih.govfccollege.ac.in This technique can promote reactions by creating localized high-pressure and high-temperature zones, leading to faster reaction rates and improved yields. nih.gov Ultrasound-assisted synthesis of pyrazoles has been successfully carried out in water, avoiding the need for toxic organic solvents. nih.govthieme-connect.com

Grinding Techniques: Mechanochemical methods, such as grinding, offer a solvent-free approach to pyrazole synthesis. nih.gov These techniques involve the mechanical mixing of reactants, often in the absence of a solvent, which can lead to highly efficient and environmentally friendly reactions. nih.gov

One-Pot Multicomponent Reactions: Multicomponent reactions (MCRs), where multiple starting materials react in a single step to form a complex product, are inherently green due to their high atom economy and reduced number of synthetic steps. rsc.org The synthesis of pyranopyrazoles, for example, has been achieved through one-pot, four-component reactions using various catalysts in aqueous media. nih.gov

Regioselective Synthesis of N1-Substituted Pyrazole Derivatives

The regioselective synthesis of N1-substituted pyrazoles is crucial as the position of the substituent on the pyrazole ring significantly influences the compound's biological activity. nih.govthieme-connect.com Traditional methods for pyrazole synthesis from unsymmetrical 1,3-dicarbonyl compounds often yield a mixture of regioisomers, which can be challenging to separate. thieme-connect.commdpi.com

To address this, various strategies have been developed to achieve high regioselectivity. The use of aprotic solvents with strong dipole moments, such as N,N-dimethylacetamide (DMAc), has been shown to significantly improve the regioselectivity in the cyclocondensation of arylhydrazine hydrochlorides with 1,3-diketones. thieme-connect.com For example, the reaction of 4-methyl-1-arylbutane-1,3-diones with arylhydrazines in DMAc can yield 3-methyl-substituted pyrazoles with high regioselectivity (93:7 to >99.8:0.2). thieme-connect.com

Furthermore, palladium-catalyzed coupling and annulation strategies have been employed for the one-pot synthesis of 3-(5)-aryl/vinyl-1H-pyrazole derivatives with excellent regioselectivity. researchgate.net The choice of catalyst and reaction conditions plays a pivotal role in directing the reaction towards the desired N1-substituted isomer. organic-chemistry.org For instance, a one-pot, three-step reaction involving active methylene (B1212753) reagents, phenylisothiocyanate, and a substituted hydrazine has demonstrated high regio- and chemo-selectivity in producing N1-substituted pyrazole derivatives. nih.gov

Catalytic Strategies in Pyrazole Synthesis

Catalysis is a cornerstone of modern organic synthesis, and various catalytic systems have been developed to enhance the efficiency and selectivity of pyrazole synthesis.

Transition metal catalysts, particularly those based on copper and palladium, have been extensively used in pyrazole synthesis. rsc.orgrsc.org

Copper-Catalyzed Reactions: Copper catalysts are attractive due to their low cost and versatile reactivity. thieme-connect.com Copper(I)-catalyzed cycloaddition reactions of sydnones and terminal alkynes provide a robust and general route to 1,4-disubstituted pyrazoles with complete regiocontrol under mild conditions. acs.org Copper triflate has been used to catalyze the synthesis of pyrene-pyrazole pharmacophores from alkenyl hydrazones under aerobic conditions. acs.org Additionally, copper-catalyzed relay oxidation strategies have been developed for the synthesis of 1,3- and 1,3,4-substituted pyrazoles from oxime acetates, amines, and aldehydes, utilizing molecular oxygen as a green oxidant. rsc.orgrsc.org

Palladium-Catalyzed Reactions: Palladium catalysts are highly effective for cross-coupling reactions, which can be integrated into pyrazole synthesis. One-pot procedures involving palladium-catalyzed four-component coupling have been reported for the construction of pyrazoles. tandfonline.com

Organocatalysis offers a valuable alternative to metal-based catalysis, often employing small organic molecules as catalysts. researchgate.net This approach aligns with green chemistry principles by avoiding the use of potentially toxic and expensive heavy metals. nih.gov

Secondary amines have been used as "green promoters" for the inverse-electron-demand [3+2] cycloaddition reaction between carbonyl compounds and diazoacetates, yielding substituted pyrazoles with high regioselectivity at room temperature. nih.gov Chiral phosphoric acid has been utilized as a catalyst for the highly enantioselective arylation of 3-aryl-5-aminopyrazoles with quinone derivatives. acs.org Furthermore, organocatalytic asymmetric synthesis of tetrahydropyrano[2,3-c]pyrazoles has been achieved through a Michael/Wittig/oxa-Michael reaction sequence. acs.org

Nanocatalysts have gained significant attention in organic synthesis due to their high surface area, enhanced catalytic activity, and potential for recyclability. bohrium.comtaylorfrancis.com

Magnetic Nanocatalysts: Magnetic nanoparticles (MNPs) are particularly advantageous as they can be easily separated from the reaction mixture using an external magnet, facilitating catalyst recovery and reuse. researchgate.nettandfonline.com Various magnetic nanocatalysts, such as iron oxide-supported copper oxide (nanocat-Fe-CuO) and manganese ferrite (B1171679) (MnFe2O4), have been successfully employed in the synthesis of pyrazole derivatives. acs.orgijsrst.com For instance, yolk-shell structured magnetic mesoporous organosilica supported ionic liquid/Cu complex has been used as an efficient nanocatalyst for the green synthesis of pyranopyrazoles. frontiersin.org

Implementation of Advanced Synthetic Techniques

The development of advanced synthetic techniques has revolutionized the way pyrazoles are synthesized, offering improved control, safety, and scalability. galchimia.comnih.gov

Flow Chemistry: Continuous flow chemistry has emerged as a powerful technology for the synthesis of pyrazoles. mdpi.comrsc.org In a flow system, reactants are continuously pumped through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time. nih.gov This technology offers several advantages over traditional batch synthesis, including enhanced safety, improved reproducibility, and easier scalability. galchimia.com Flow chemistry has been successfully applied to the two-stage synthesis of pyrazoles from acetophenones and the synthesis of highly substituted pyrazoles in a telescoped fashion. galchimia.comnih.gov

Photochemical Synthesis: Photochemistry utilizes light to initiate chemical reactions and offers a reagent-free and sustainable approach to pyrazole synthesis. thieme-connect.com For example, pyrazolines can be synthesized from tetrazoles using UV light in a continuous flow process, generating nitrile imine dipoles in situ which are then trapped by dipolarophiles. thieme-connect.com This method is attractive as it generates nitrogen gas as the only byproduct. thieme-connect.com

Data Tables

Table 1: Comparison of Green Synthesis Methods for Pyrazole Derivatives

| Method | Catalyst/Conditions | Solvent | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|

| Microwave-Assisted | Cobalt Oxide | Green Solvent | Minutes | Excellent | pharmacognosyjournal.net |

| Microwave-Assisted | None | Water/Ethanol (B145695) | 5 minutes | - | lew.ro |

| Ultrasound-Assisted | None | Water | 35 minutes | 92% | nih.gov |

| Grinding | - | Solvent-free | - | - | nih.gov |

Table 2: Regioselectivity in the Synthesis of N1-Substituted Pyrazoles

| Reactants | Solvent | Regioselectivity (Major:Minor) | Reference |

|---|---|---|---|

| 4-methyl-1-arylbutane-1,3-diones + Arylhydrazines | DMAc | 93:7 to >99.8:0.2 | thieme-connect.com |

| N-tosyl-N-propargylhydrazine + Aryl iodides/Vinyl triflates | - | Excellent | researchgate.net |

Table 3: Catalytic Strategies for Pyrazole Synthesis

| Catalyst | Reaction Type | Key Features | Reference |

|---|---|---|---|

| Copper(I) salts | Sydnone-Alkyne Cycloaddition | Mild conditions, total regiocontrol | acs.org |

| Copper triflate | Cross-dehydrogenative coupling | Aerobic conditions | acs.org |

| Secondary amines | [3+2] Cycloaddition | Metal-free, room temperature | nih.gov |

| Nanocat-Fe-CuO | Condensation | Magnetically recyclable | acs.org |

Microwave-Assisted Pyrazole Synthesis and Mechanistic Implications

Microwave-assisted organic synthesis (MAOS) has revolutionized the synthesis of heterocyclic compounds, including pyrazoles, by offering significant advantages over conventional heating methods, such as dramatic reductions in reaction times, increased product yields, and often, cleaner reaction profiles. dergipark.org.tr The synthesis of 4-methyl-1-phenyl-1H-pyrazole and its analogues via microwave irradiation typically follows the principles of the Knorr pyrazole synthesis, which involves the condensation of a β-ketoester with a hydrazine derivative. rsc.org

In a typical microwave-assisted procedure for a compound analogous to this compound, such as (Z)-4-(4-ethoxy-3-methoxybenzylidene)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one, ethyl acetoacetate, a substituted phenylhydrazine, and a substituted benzaldehyde are irradiated in a microwave oven. nih.gov For instance, a one-pot reaction can be carried out by placing the reactants in a domestic microwave oven and irradiating at a specific power for a short duration. acs.org The efficiency of the reaction is highly dependent on the microwave oven's power, with optimal yields achieved at specific power settings. acs.org

Detailed Research Findings:

Research has demonstrated the remarkable efficiency of microwave-assisted pyrazole synthesis. For example, in the synthesis of pyrazolone (B3327878) derivatives, reactions that would typically require several hours of refluxing under conventional conditions can be completed in a matter of minutes with microwave irradiation, with yields often improving significantly. acs.org A study on the synthesis of pyrazolo[3,4-b]quinolines and pyrazolo[3,4-c]pyrazoles from β-chlorovinylaldehydes and hydrazines using p-TsOH under microwave irradiation highlights the rapid nature of this method. jchr.org

The mechanistic basis for the rate acceleration observed in microwave-assisted synthesis is attributed to the efficient and uniform heating of the reaction mixture. dergipark.org.tr Microwaves directly couple with the polar molecules (reactants, reagents, and solvents) in the reaction mixture, leading to rapid and localized superheating. This is in contrast to conventional heating, where heat is transferred through convection, which is a slower and less efficient process. The rapid heating under microwave irradiation can lead to thermal effects that accelerate the reaction rate according to the Arrhenius equation. Additionally, non-thermal microwave effects, such as changes in the orientation of polar molecules and increased molecular collisions, are also believed to contribute to the observed rate enhancements, although the exact nature of these effects is still a subject of debate. pensoft.net

| Reactants | Product | Conditions | Reaction Time | Yield (%) | Reference |

| Ethyl acetoacetate, 3-nitrophenylhydrazine, 3-methoxy-4-ethoxy-benzaldehyde | (Z)-4-(4-Ethoxy-3-methoxybenzylidene)-3-methyl-1-(3-nitrophenyl)-pyrazolone | Microwave, 420 W, solvent-free | 10 min | 71 | acs.org |

| Substituted phenyl carbamide, ethyl acetoacetate | 1-Benzoyl-3-methyl pyrazol-5-one | Microwave, Methanol, HCl | 4-7 min | 54-81 | acs.org |

| Phenyl hydrazine, salicylaldehyde | 1-Phenyl-1H-indazole | Microwave, 50 W, 80 °C, Ethanol | 35 min | 82 | heteroletters.org |

Mechanochemical Approaches for Solvent-Free Pyrazole Formation

Mechanochemistry, the use of mechanical force to induce chemical reactions, offers a compelling green and sustainable alternative to traditional solvent-based synthesis. nih.gov By grinding solid reactants together, often in a ball mill, chemical transformations can be achieved in the absence of bulk solvents, leading to reduced waste, lower energy consumption, and simplified work-up procedures. acs.org This solvent-free approach is particularly attractive for the synthesis of pyrazoles.

The mechanochemical synthesis of this compound and its analogues can be accomplished by the solid-state reaction of a suitable β-dicarbonyl compound with phenylhydrazine. The mechanical energy supplied during the grinding process provides the activation energy necessary for the reaction to occur.

Detailed Research Findings:

The feasibility of mechanochemical pyrazole synthesis has been demonstrated in several studies. For example, a highly efficient and environmentally friendly method for the synthesis of 3,5-diphenyl-1H-pyrazoles from chalcones and hydrazine has been developed under mechanochemical ball-milling conditions. semanticscholar.orgresearchgate.net This one-pot, solvent-free protocol offers short reaction times, high efficiency, and a simple work-up. semanticscholar.org In another example, fluorinated pyrazolones were synthesized via a solventless one-pot, two-step mechanochemical reaction involving the condensation of a β-ketoester with phenylhydrazine, followed by fluorination. mdpi.com

The mechanistic understanding of mechanochemical reactions is still evolving, but it is believed that the process involves the formation of highly reactive interfaces and local "hot spots" at the point of contact between solid particles. The intense mechanical forces can lead to the deformation and fracture of crystals, exposing fresh, highly reactive surfaces. This intimate mixing at the molecular level facilitates the reaction between the solid reactants. In some cases, the formation of eutectic melts or amorphous phases during milling can also play a crucial role in promoting the reaction. The reaction likely proceeds through a similar pathway to the solution-phase Knorr synthesis, involving the formation of a hydrazone intermediate followed by cyclization and dehydration, but all occurring in the solid state.

| Reactants | Product | Conditions | Reaction Time | Yield (%) | Reference |

| Chalcone, Phenylhydrazine, NaHSO₄·H₂O | 1,3,5-Triaryl-2-pyrazoline | Ball milling, 1290 rpm | Varies | up to 93 | mdpi.com |

| Chalcone, Hydrazine, Sodium persulfate | 3,5-Diphenyl-1H-pyrazoles | Ball milling | Short | High | semanticscholar.org |

| β-ketoester, Phenylhydrazine | Pyrazoline intermediate | Ball milling | 1 h | Not specified | mdpi.com |

Comprehensive Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the detailed structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides information about the chemical environment, connectivity, and spatial arrangement of atoms.

The ¹H NMR spectrum of 4-methyl-1-phenyl-1H-pyrazole is expected to exhibit distinct signals corresponding to each unique proton environment in the molecule. The chemical shifts (δ) of these signals are influenced by the electron density around the protons, which is in turn affected by the aromaticity of the pyrazole (B372694) and phenyl rings and the electron-donating nature of the methyl group.

The phenyl group protons, being attached to an aromatic ring, will appear in the downfield region, typically between 7.0 and 8.0 ppm. Due to spin-spin coupling with adjacent protons, these signals will likely appear as complex multiplets. The protons on the pyrazole ring are also in an aromatic environment and are expected to resonate at distinct chemical shifts. The proton at the C5 position (H-5) is adjacent to the nitrogen atom and the phenyl-substituted nitrogen, while the proton at the C3 position (H-3) is adjacent to the other nitrogen atom. This difference in electronic environment leads to separate signals. The methyl group protons, being attached to the pyrazole ring, will appear as a sharp singlet in the upfield region, typically around 2.0-2.5 ppm, due to the absence of adjacent protons to couple with.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Phenyl-H | ~ 7.0 - 8.0 | Multiplet (m) |

| Pyrazole-H3 | ~ 7.5 - 8.0 | Singlet (s) |

| Pyrazole-H5 | ~ 7.8 - 8.3 | Singlet (s) |

| Methyl-H (CH₃) | ~ 2.0 - 2.5 | Singlet (s) |

Note: The exact chemical shifts can vary depending on the solvent and concentration used for the analysis.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will give a distinct signal. The chemical shifts in ¹³C NMR are spread over a much wider range than in ¹H NMR, which often allows for the resolution of all unique carbon signals.

The carbon atoms of the phenyl ring are expected to appear in the aromatic region, typically between 120 and 140 ppm. The carbon atom attached to the nitrogen (ipso-carbon) will have a distinct chemical shift compared to the ortho, meta, and para carbons. The pyrazole ring carbons also resonate in the aromatic region. The C4 carbon, being substituted with a methyl group, will have a chemical shift different from the C3 and C5 carbons. The C3 and C5 carbons are deshielded due to their proximity to the electronegative nitrogen atoms. The methyl carbon will appear in the upfield region of the spectrum, typically between 10 and 20 ppm.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| Phenyl (C-ipso) | ~ 138 - 142 |

| Phenyl (C-ortho, C-meta, C-para) | ~ 120 - 130 |

| Pyrazole (C3) | ~ 135 - 145 |

| Pyrazole (C4) | ~ 105 - 115 |

| Pyrazole (C5) | ~ 125 - 135 |

| Methyl (CH₃) | ~ 10 - 20 |

Note: The exact chemical shifts can vary depending on the solvent and concentration used for the analysis.

While one-dimensional NMR spectra provide crucial information, complex molecules often require two-dimensional (2D) NMR techniques for unambiguous signal assignment. nih.gov These experiments correlate signals within the same spectrum (homonuclear) or between different spectra (heteronuclear), revealing the connectivity between atoms.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other. For this compound, COSY would show correlations between the adjacent protons on the phenyl ring, helping to assign the ortho, meta, and para positions.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. nih.govmdpi.com This would allow for the direct assignment of the protonated carbons in the phenyl and pyrazole rings, for instance, linking the ¹H signal for H-3 to the ¹³C signal for C-3. nih.govmdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear experiment shows correlations between protons and carbons that are separated by two or three bonds. nih.govmdpi.com This is particularly powerful for identifying connectivity through quaternary (non-protonated) carbons. For example, HMBC would show a correlation between the methyl protons and the C4 and C3/C5 carbons of the pyrazole ring, as well as a correlation between the H-3 proton and the C4 and C5 carbons, confirming the substitution pattern on the pyrazole ring. nih.govmdpi.com

By combining these 2D NMR techniques, a complete and unambiguous assignment of all proton and carbon signals can be achieved, thus confirming the molecular architecture of this compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound is characterized by several key absorption bands that correspond to the vibrations of its constituent bonds.

The presence of the aromatic rings (phenyl and pyrazole) is indicated by several characteristic absorptions. The C-H stretching vibrations of the aromatic protons typically appear at wavenumbers just above 3000 cm⁻¹, in the range of 3100-3000 cm⁻¹. vscht.cz In-plane C=C stretching vibrations within the aromatic rings give rise to a series of sharp bands in the 1600-1450 cm⁻¹ region. vscht.cz The C-N stretching vibrations within the pyrazole ring are also expected in this region.

The aliphatic C-H stretching vibrations of the methyl group are observed just below 3000 cm⁻¹, typically in the 2975-2850 cm⁻¹ range. The C-H bending vibrations for the methyl group will also be present, usually around 1460 cm⁻¹ and 1375 cm⁻¹. Out-of-plane C-H bending vibrations for the substituted phenyl ring can also provide information about the substitution pattern and typically appear in the 900-675 cm⁻¹ region. A gas-phase spectrum of the closely related 1-phenyl-pyrazole shows characteristic absorptions in these regions, which supports the expected peak locations for the target compound. nist.gov

| Vibrational Mode | Functional Group | Expected Absorption Range (cm⁻¹) |

|---|---|---|

| C-H Stretch | Aromatic (Phenyl & Pyrazole) | 3100 - 3000 |

| C-H Stretch | Aliphatic (Methyl) | 2975 - 2850 |

| C=C Stretch | Aromatic Ring | 1600 - 1450 |

| C-N Stretch | Pyrazole Ring | ~1550 - 1400 |

| C-H Bend | Methyl | ~1460 and ~1375 |

| C-H Out-of-Plane Bend | Aromatic | 900 - 675 |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Absorption Studies

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The UV-Vis spectrum of this compound is characterized by absorption bands resulting from π → π* electronic transitions within the conjugated π-systems of the phenyl and pyrazole rings.

The conjugated system, encompassing both aromatic rings, is expected to give rise to strong absorption bands in the ultraviolet region. For pyrazole and its simple derivatives, a characteristic absorption is typically observed around 210-220 nm. nist.gov The presence of the phenyl substituent attached to the nitrogen atom extends the conjugation, which is expected to cause a bathochromic (red) shift to a longer wavelength. The constitutional isomer, 3-methyl-5-phenyl-1H-pyrazole, shows an absorption maximum (λmax) around 245 nm, which is a good indicator for the expected absorption of the target compound. nist.gov The spectrum of this compound is therefore anticipated to show a primary strong absorption band in the 240-260 nm range, attributable to the π → π* transitions of the conjugated aromatic system. The molar absorptivity (ε) for this transition is expected to be high, indicating an allowed electronic transition.

| Electronic Transition | Chromophore | Expected λmax (nm) |

|---|---|---|

| π → π* | Phenyl-pyrazole conjugated system | ~ 240 - 260 |

Note: The λmax and molar absorptivity can be influenced by the solvent used for the analysis.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides crucial information about the molecular weight of a compound and offers insights into its structure through the analysis of fragmentation patterns.

For this compound (C₁₀H₁₀N₂), the molecular weight is approximately 158.20 g/mol . In the mass spectrum, the molecular ion peak (M⁺•) would be expected at an m/z value corresponding to this molecular weight, which would be a prominent peak in the spectrum.

Upon ionization, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is often characteristic of the molecule's structure. Based on the fragmentation of related pyrazole structures, several key fragmentation pathways can be predicted. researchgate.net Data for the constitutional isomer, 3-methyl-1-phenyl-1H-pyrazole, shows a strong molecular ion peak at m/z 158 and significant fragments at m/z 77, 51, 130, and 90. nih.gov

Loss of Phenyl Group: A common fragmentation pathway for phenyl-substituted compounds is the loss of the phenyl group. However, in this case, the charge is more likely to be retained on the phenyl cation, leading to a prominent peak at m/z 77 , corresponding to the C₆H₅⁺ ion.

Loss of Methyl Radical: The molecule could lose its methyl group (•CH₃), resulting in a fragment ion at m/z 143.

Ring Fragmentation: The pyrazole ring itself can fragment. A common pathway for pyrazoles is the loss of HCN or N₂. Loss of HCN (27 amu) from the molecular ion would lead to a fragment at m/z 131.

Phenyl Cation Fragments: The fragment at m/z 77 can further fragment, for example, by losing acetylene (B1199291) (C₂H₂), to give a peak at m/z 51 .

| m/z | Proposed Fragment Ion | Formula |

|---|---|---|

| 158 | Molecular Ion [M]⁺• | [C₁₀H₁₀N₂]⁺• |

| 143 | [M - CH₃]⁺ | [C₉H₇N₂]⁺ |

| 77 | Phenyl Cation | [C₆H₅]⁺ |

| 51 | Fragment of Phenyl Cation | [C₄H₃]⁺ |

Single Crystal X-ray Diffraction for Definitive Solid-State Structure Determination

Following a comprehensive search of scientific literature and crystallographic databases, a specific single-crystal X-ray diffraction study for the compound This compound could not be located. Consequently, detailed crystallographic data, including unit cell parameters, space group, and atomic coordinates, are not available for this specific molecule.

While crystallographic data for structurally related pyrazole derivatives exist, these compounds possess different substitution patterns that significantly influence their crystal packing and molecular geometry. Therefore, extrapolation of their structural data to predict the precise solid-state structure of this compound would not be scientifically rigorous.

The absence of a published crystal structure for this compound highlights an opportunity for future research. A single-crystal X-ray diffraction study would be invaluable for unequivocally establishing its molecular conformation, including the dihedral angle between the pyrazole and phenyl rings, and for characterizing any non-covalent interactions, such as C-H···π or π-π stacking, that may be present in the solid state. Such a study would provide a crucial benchmark for computational models and a deeper understanding of the structure-property relationships within this class of compounds.

Advanced Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the molecular properties of organic compounds, including 4-methyl-1-phenyl-1H-pyrazole. These calculations provide a theoretical framework for understanding the compound's geometry, electronic characteristics, and vibrational modes.

Optimization of Molecular Geometry and Conformational Analysis

Conformational analysis is crucial for understanding the spatial orientation of the phenyl ring relative to the pyrazole (B372694) ring. In substituted 1-phenyl-pyrazoles, the dihedral angle between these two rings is a key parameter. For example, in 3-methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-one isomers, the 1-phenyl ring is significantly twisted with respect to the fused ring system, with dihedral angles around 71.9° to 92.1°. nih.gov This twisting is a common feature in 1-phenyl substituted pyrazoles and is influenced by steric hindrance. Theoretical studies allow for the exploration of different possible conformers and the identification of the lowest energy, and therefore most probable, conformation.

Analysis of Electronic Structure (HOMO-LUMO, Electron Density of States)

The electronic properties of this compound are primarily understood through the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. For pyrazole derivatives, the HOMO-LUMO energy gap can be calculated using DFT methods. For instance, a study on a triazine derivative calculated a HOMO-LUMO gap of 4.4871 eV, indicating its chemical reactivity. irjweb.com For some pyrazole derivatives, this gap is around 4 eV, suggesting a balance of reactivity and stability. researchgate.net

The distribution of electron density in the HOMO and LUMO provides insights into the regions of the molecule that are likely to act as electron donors and acceptors, respectively. In many pyrazole derivatives, the HOMO is often localized on the pyrazole ring and parts of the phenyl ring, while the LUMO can be distributed over both ring systems.

Table 1: Frontier Molecular Orbital Energies and Related Properties of a Representative Pyrazole Derivative

| Parameter | Value |

| HOMO Energy | -6.2967 eV |

| LUMO Energy | -1.8096 eV |

| HOMO-LUMO Gap (ΔE) | 4.4871 eV |

Note: The data presented is for a representative triazine derivative and is illustrative of the types of values obtained for heterocyclic compounds. Specific values for this compound would require dedicated calculations.

The Electron Density of States (EDOS) provides a more detailed picture of the distribution of energy levels within the molecule. For a similar compound, 3-Methyl-1,5-diphenyl-4,5-dihydro-1H-pyrazole, EDOS calculations have been performed, although specific plots for this compound were not found in the provided search results. ajpp.in

Prediction of Vibrational Frequencies and Spectroscopic Correlations

DFT calculations are instrumental in predicting the vibrational frequencies of molecules, which can be correlated with experimental infrared (IR) and Raman spectra. The theoretical vibrational spectrum provides a basis for the assignment of experimentally observed absorption bands to specific molecular motions, such as stretching, bending, and torsional vibrations.

For pyrazole derivatives, characteristic vibrational modes include C-H stretching of the aromatic rings (typically in the 3100-3000 cm⁻¹ region), C=C and C=N stretching vibrations within the rings, and vibrations associated with the methyl group. derpharmachemica.comajchem-a.com For example, in (E)-3, 5-dimethyl-1-phenyl-4-(p-tolyldiazenyl)-1H-pyrazole, asymmetric and symmetric stretching of the CH₃ groups are calculated in the range of 3007-2901 cm⁻¹. derpharmachemica.com The phenyl ring C-C stretching vibrations generally occur in the 1625–1430 cm⁻¹ range. derpharmachemica.com A comparison between the calculated and experimental spectra often shows good agreement, although theoretical frequencies are commonly scaled to better match experimental values due to the neglect of anharmonicity in the calculations and the difference between the gaseous phase of calculations and the solid or liquid phase of experiments. nih.gov

Investigation of Molecular Electrostatic Potential (MEP) and Reactivity Indices

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. The MEP map uses a color scale to represent different potential values, with red indicating regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive potential (electron-poor, susceptible to nucleophilic attack). nih.gov In pyrazole derivatives, the nitrogen atoms of the pyrazole ring are typically regions of negative electrostatic potential, making them likely sites for interaction with electrophiles. researchgate.netnih.gov

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). researchgate.netasrjetsjournal.org These descriptors are calculated using the following equations:

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Electronegativity (χ) = (I + A) / 2

Chemical Hardness (η) = (I - A) / 2

Global Electrophilicity Index (ω) = μ² / (2η), where μ = -χ

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra Prediction

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to predict the electronic absorption spectra (UV-Vis spectra) of molecules. mdpi.com By calculating the excitation energies and oscillator strengths of electronic transitions, TD-DFT can help to understand the photophysical properties of a compound. The calculated absorption maxima (λmax) can be compared with experimental data to validate the computational model. sapub.org

For organic dyes, the HOMO-LUMO gap provides a first approximation of the lowest energy electronic transition; however, TD-DFT provides a more accurate prediction of the absorption spectrum by considering the nature of the electronic transitions between different molecular orbitals. reddit.com The choice of functional and the inclusion of solvent effects are crucial for obtaining accurate predictions of UV-Vis spectra. mdpi.com

Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to study the interactions between a small molecule (ligand), such as this compound, and a biological macromolecule (target), typically a protein. ajpp.innih.gov These methods are fundamental in drug discovery and design.

Molecular docking predicts the preferred binding orientation and affinity of a ligand to a protein's active site. researchgate.netimedpub.comnih.govnih.gov The process involves generating a multitude of possible conformations of the ligand within the binding pocket and scoring them based on a force field that estimates the binding energy. For pyrazole derivatives, docking studies have been performed against various protein targets, including tyrosine kinases and protein kinases, which are often implicated in diseases like cancer. researchgate.netimedpub.comnih.govnih.gov These studies help to identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.

Elucidation of Ligand-Receptor Binding Modes and Affinities

Computational techniques, particularly molecular docking and molecular dynamics (MD) simulations, are pivotal in elucidating how pyrazole-based ligands interact with biological receptors at an atomic level. These studies are crucial for rational drug design, allowing researchers to predict binding orientations and affinities.

For instance, studies on various pyrazole derivatives have successfully modeled their interactions with a range of protein targets. Molecular docking simulations have been employed to investigate pyrazole-carboxamide derivatives as potential inhibitors of carbonic anhydrase (CA), revealing that the most active compounds exhibit higher binding affinities for hCA I and hCA II receptors compared to standard inhibitors nih.gov. In these models, the angular orientation of phenyl substituents is predicted to interact with apolar amino acid residues at the entrance of the active site, such as Phe131 and Val135 nih.gov.

Similarly, in the context of developing anticancer agents, docking studies have been used to analyze the binding of 1H-pyrazole analogs to the epidermal growth factor receptor (EGFR) researchgate.net. These simulations identify key interactions with binding site residues and can predict binding scores, helping to select the most promising candidates for synthesis and further testing researchgate.net. Other research has used these methods to explore the binding of pyrazole derivatives as inhibitors for targets like mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1), verifying the activity of newly designed compounds through their binding affinity . The stability of these predicted ligand-protein complexes is often further assessed using MD simulations, which can track the interactions over time, as demonstrated in studies of pyrazole-pyrazoline hybrids with EGFR tyrosine kinase researchgate.net.

Computational Prediction of Potential Biological Targets

In addition to clarifying binding modes with known receptors, computational approaches are used to predict new or potential biological targets for compounds like this compound. By screening a compound's structure against libraries of known protein active sites, researchers can generate hypotheses about its mechanism of action.

Studies on phenylpyrazole insecticides, for example, have suggested that these compounds may interact with mitochondria, leading to cytotoxicity by disrupting cellular energy metabolism nih.gov. This was inferred from cellular symptoms like ATP depletion and increased lactate (B86563) production, pointing towards a mitochondrial target nih.gov.

More broadly, the development of pyrazole derivatives as inhibitors for specific enzymes is a common theme in computational drug discovery.

Anticancer Targets : Computational models have predicted and analyzed 1H-pyrazole derivatives as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy researchgate.netnih.gov.

Immunomodulation Targets : Pyrazole derivatives have been computationally modeled as potent inhibitors of MALT1, a protein involved in the NF-κB activation pathway, which is a target for treating certain lymphomas and autoimmune diseases .

Antifungal Targets : Molecular docking has predicted the binding orientation of pyrazole-4-carboxamide compounds in the active site of succinate (B1194679) dehydrogenase (SDH), a validated target for developing fungicides nih.gov.

Antileishmanial Targets : Docking studies have shown possible binding interactions of pyrazole derivatives within the active site of the CYP51 enzyme, an important target for antileishmanial agents nih.gov.

These predictive studies are invaluable for identifying the most promising therapeutic areas for a given molecular scaffold and for guiding the design of more selective and potent agents.

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Studies

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity ej-chem.org. Three-dimensional QSAR (3D-QSAR) extends this by considering the 3D properties of molecules, using techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) researchgate.netnih.govresearchgate.net.

These models are powerful tools for designing new molecules with enhanced activity. For instance, 3D-QSAR has been effectively used to guide the design of new insecticidal N-phenylpyrazoles by modeling their interaction with the ryanodine (B192298) receptor (RyR) nih.gov. Similarly, robust 3D-QSAR models have been developed for pyrazole derivatives targeting MALT1 researchgate.net and EGFR researchgate.net, demonstrating good predictive capabilities. The statistical robustness of these models is confirmed through various validation metrics.

| Model Type | Target | q² (Cross-validated r²) | r² (Non-cross-validated r²) | Reference |

|---|---|---|---|---|

| CoMFA | MALT1 Inhibitors | 0.588 | 0.982 | |

| CoMSIA | MALT1 Inhibitors | 0.586 | 0.974 | |

| CoMFA | EGFR Inhibitors | 0.664 | 0.975 | researchgate.net |

| CoMSIA | EGFR Inhibitors | 0.614 | 0.938 | researchgate.net |

| Hybrid CoMFA | PLK1 Inhibitors | 0.628 | 0.905 | mdpi.com |

Table 1: Examples of statistical parameters from 3D-QSAR studies on pyrazole derivatives, indicating the predictive power of the generated models.

The contour maps generated from these analyses reveal which structural features—such as steric bulk, electrostatic potential, and hydrogen bonding capacity—are critical for activity, providing a roadmap for structural modifications to enhance potency researchgate.netresearchgate.net. More advanced methods like 5D-QSAR, which account for different induced-fit models, have also been applied to 1H-pyrazole derivatives to further refine the understanding of their binding to targets like EGFR nih.gov.

Theoretical Studies on Solvent Effects and Proton Transfer Mechanisms

Theoretical studies, often using Density Functional Theory (DFT), are employed to understand how environmental factors, such as solvent polarity, influence the properties of pyrazole derivatives. These investigations reveal that solvent interactions can significantly affect molecular geometry, electronic structure, and reactivity researchgate.net. For pyrazole, studies have shown that as solvent polarity increases, the dipole moment also increases, while the HOMO-LUMO energy gap tends to decrease researchgate.net. These findings are critical for understanding the behavior of these molecules in different biological and chemical environments.

Furthermore, theoretical investigations have shed light on complex photochemical processes like excited-state intramolecular proton transfer (ESIPT). In certain pyrano[2,3-c]pyrazole derivatives, which exhibit dual fluorescence dependent on the solvent, ESIPT is the underlying mechanism ktu.edu. Computational studies, combined with time-resolved spectroscopy, have shown that in polar protic solvents, an excited-state twisting of the molecule can compete with the proton transfer reaction ktu.edu. These studies also model the ground-state proton transfer (GSIPT) back-reaction, providing a complete picture of the photocycle ktu.edu. Understanding these mechanisms is essential for the development of pyrazole-based fluorescent probes and sensors nih.gov.

Theoretical Investigation of Non-linear Optical (NLO) Properties

Theoretical quantum mechanical techniques, especially DFT, are widely used to predict and understand the non-linear optical (NLO) properties of organic molecules wum.edu.pk. Pyrazole derivatives have attracted significant interest as potential NLO materials due to their favorable electronic qualities and structural features wum.edu.pk.

Computational studies calculate key NLO-related parameters, including the dipole moment (μ), polarizability (α), and first and second hyperpolarizabilities (β and γ, respectively). A high hyperpolarizability value is indicative of a strong NLO response. Theoretical investigations have shown that pyrazole-containing molecules can exhibit significant NLO activity wum.edu.pknih.govresearchgate.net. For example, a study on a (nitrovinyl)-1H-pyrazole derivative combined experimental results with second-order Møller-Plesset perturbation theory (MP2) calculations to determine the first hyperpolarizability (β), finding good agreement between theoretical and experimental values nih.gov.

These studies have established that the NLO properties of pyrazole derivatives can be fine-tuned by altering substituents. The strategic placement of electron-donating and electron-accepting groups can enhance intramolecular charge transfer (ICT), which is crucial for a strong NLO response nih.gov. DFT calculations on pyranopyrazole derivatives have shown that modifying substituents on the aldehydic phenyl rings can alter the molecule's energy gap, providing a strategy to create better NLO materials wum.edu.pk.

| Compound Type | Computational Method | Key NLO Finding | Reference |

|---|---|---|---|

| (E)-1-(4-chlorophenyl)-4-(2-nitrovinyl)-1H-pyrazole | MP2/6-311+G(d) | Calculated β value of 40×10⁻³⁰ cm⁵/esu, agreeing with experimental data. | nih.gov |

| Pyranopyrazole Derivatives | DFT/B3LYP/6-31++G(d,p) | Significant molecular hyperpolarizabilities suggest promise for NLO devices. | wum.edu.pk |

| N-substituted 1,2,4-Triazole Derivatives | DFT | Compound 7c showed significant first hyperpolarizability (6.317 × 10⁻³⁰ esu). | researchgate.net |

| Pyrrole Hydrazones | DFT | First hyperpolarizabilities up to 63.89 × 10⁻³⁰ esu, indicating suitability for NLO applications. | nih.gov |

Table 2: Summary of theoretical investigations into the NLO properties of pyrazole and related heterocyclic derivatives.

Structure Activity Relationship Sar Studies and Mechanistic Investigations of Biological Interactions

Comprehensive Analysis of Substituent Effects on Biological Activity

The biological profile of 4-methyl-1-phenyl-1H-pyrazole derivatives can be significantly altered by the introduction of different functional groups at various positions on the pyrazole (B372694) and phenyl rings. These modifications can influence the compound's electronic properties, steric profile, and lipophilicity, thereby affecting its binding affinity and efficacy.

The substitution pattern on the pyrazole ring is a key determinant of biological activity. The electronic nature (electron-donating or electron-withdrawing) and the size (steric bulk) of the substituents at each position play a critical role.

C3 Position: Substituents at the C3 position can influence both potency and selectivity. In many kinase inhibitors, this position is often occupied by an aryl or heteroaryl group that can engage in hydrophobic or π-stacking interactions within the ATP-binding pocket of the kinase. The nature of this substituent can fine-tune the selectivity profile across different kinases. For example, in a series of pyrazole-based inhibitors, modifications at the C3-phenyl ring were explored to optimize activity against various kinases.

C5 Position: The C5 position is another critical site for modification. In diarylpyrazole COX-2 inhibitors, this position is typically occupied by a substituted phenyl ring. The nature and position of substituents on this C5-phenyl ring can significantly impact COX-2 inhibitory potency and selectivity. For example, a trifluoromethyl group at this position is a common feature in several potent COX inhibitors.

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of compounds with their biological activity. These studies utilize molecular descriptors, which are numerical representations of the chemical and physical properties of a molecule. For pyrazole derivatives, various 2D and 3D QSAR models have been developed to predict their anti-inflammatory and kinase inhibitory activities.

Commonly used descriptors in QSAR studies of pyrazole derivatives include:

Electronic descriptors: These describe the electronic properties of the molecule, such as dipole moment and partial charges on atoms. They are crucial for understanding electrostatic interactions with the biological target.

Steric descriptors: These relate to the size and shape of the molecule, such as molecular volume and surface area. They are important for assessing the fit of the molecule within the binding pocket.

Hydrophobic descriptors: These quantify the lipophilicity of the molecule, often represented by the partition coefficient (logP). Lipophilicity is critical for membrane permeability and interaction with hydrophobic pockets in the target protein.

Topological descriptors: These are numerical indices derived from the 2D representation of the molecule and describe its connectivity and branching.

QSAR studies on pyrazolone (B3327878) derivatives as anti-inflammatory agents have revealed that specific descriptors related to the shape and electronic distribution of the molecule are highly correlated with their activity. These models can guide the design of new derivatives with improved potency.

Mechanistic Studies of Enzyme Inhibition and Ligand Affinity

Understanding the mechanism by which this compound derivatives inhibit specific enzymes is fundamental for rational drug design. These studies often involve a combination of biochemical assays, X-ray crystallography, and molecular modeling to elucidate the binding modes and interactions at the molecular level.

The primary mechanism of action for many anti-inflammatory pyrazole derivatives is the inhibition of the COX enzymes, which are responsible for the synthesis of prostaglandins. There are two main isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is inducible and plays a major role in inflammation.

The selective inhibition of COX-2 over COX-1 is a key goal in the development of safer anti-inflammatory drugs. The structural basis for this selectivity lies in the differences in the active sites of the two isoforms. The active site of COX-2 is approximately 25% larger than that of COX-1 and possesses a secondary side pocket. Selective COX-2 inhibitors, often diarylheterocycles like celecoxib (B62257) (a 1,5-diarylpyrazole), are designed to exploit this difference.

For pyrazole-based COX-2 inhibitors, the N1-phenylsulfonamide moiety is a critical pharmacophore. The SO2NH2 group can insert into the secondary side pocket of COX-2 and form hydrogen bonds with key amino acid residues such as Arg513, His90, and Gln192, which are not accessible in the COX-1 active site. This interaction anchors the inhibitor in a specific orientation, leading to potent and selective inhibition.

Table 1: SAR of Diarylpyrazole Derivatives as COX-2 Inhibitors

| Compound | R1 (at C5-phenyl) | R2 (at N1-phenyl) | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |

|---|---|---|---|---|

| Celecoxib | 4-CH3 | 4-SO2NH2 | 0.04 | 375 |

| SC-558 | 4-Cl | 4-SO2NH2 | 0.0013 | >7692 |

| Rofecoxib analog | 4-F | 4-SO2CH3 | 0.018 | >2778 |

Note: The data presented is for representative diarylpyrazole and related COX-2 inhibitors to illustrate SAR principles and may not be direct analogs of this compound.

The pyrazole scaffold is a versatile template for the design of inhibitors targeting a wide range of protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases like cancer and inflammation. The mechanism of inhibition typically involves competitive binding to the ATP-binding site of the kinase.

The N-(1H-pyrazol-3-yl)pyrimidin-4-amine core is a common pharmacophore found in many kinase inhibitors. The pyrazole ring often forms crucial hydrogen bonds with the hinge region of the kinase, a flexible loop that connects the N- and C-lobes of the enzyme. Substituents on the pyrazole and phenyl rings can then extend into other regions of the ATP-binding site, providing additional interactions and contributing to potency and selectivity.

p38 MAP Kinase: Pyrazole urea-based compounds have been developed as potent p38 MAP kinase inhibitors. The pyrazole core and the urea (B33335) moiety form key hydrogen bonds with the hinge region and a glutamate (B1630785) residue (Glu71), respectively. The N1-phenyl group occupies a hydrophobic pocket, and its substitution pattern influences binding affinity.

Src Kinase: Pyrazolo[3,4-d]pyrimidines are a well-established class of Src kinase inhibitors. The pyrazole ring is part of a fused heterocyclic system that mimics the adenine (B156593) part of ATP and interacts with the hinge region.

TrkA Kinase: Pyrazole-based compounds have been identified as inhibitors of Tropomyosin receptor kinase A (TrkA). The pyrazole nitrogen atoms often form hydrogen bonds with the hinge region of the kinase.

EGFR Kinase: Several pyrazole derivatives have been reported as inhibitors of the Epidermal Growth Factor Receptor (EGFR) kinase. Modifications on the N1-phenyl and C3/C5 positions are crucial for achieving high potency. For instance, the introduction of specific substituents can lead to interactions with key residues in the EGFR active site, such as the gatekeeper residue Thr790.

CDK, BTK, and other Tyrosine Kinases: The pyrazole scaffold is also present in inhibitors of Cyclin-Dependent Kinases (CDKs), Bruton's Tyrosine Kinase (BTK), and other tyrosine kinases. The specific substitution pattern around the pyrazole core dictates the selectivity profile against different kinase subfamilies.

Table 2: Kinase Inhibition Profile of Representative Pyrazole Derivatives

| Kinase Target | Pyrazole Scaffold | Key Substituents | IC50 / Ki (nM) |

|---|---|---|---|

| p38 MAPK | N-pyrazole, N'-aryl urea | N1-phenyl, C5-tert-butyl | Varies with substitution |

| Src | Pyrazolo[3,4-d]pyrimidine | Varies | Varies |

| TrkA | Pyrazole-based | Varies | Potent (low nM) |

| EGFR | 1,3-diphenyl-1H-pyrazole | Varies | Varies |

| CDK2 | 3-amino-1H-pyrazole | Varies | Potent (low nM) |

Note: The data presented is for representative pyrazole-based kinase inhibitors to illustrate the broad applicability of the scaffold and may not be direct analogs of this compound.

Cytochrome P450 enzymes are a superfamily of heme-containing monooxygenases involved in the metabolism of a wide range of xenobiotics and endogenous compounds. CYP2E1 is of particular interest due to its role in the metabolism of small organic molecules, including ethanol (B145695) and some drugs.

4-Methylpyrazole (fomepizole), which lacks the N1-phenyl group, is a known inhibitor of alcohol dehydrogenase and also inhibits CYP2E1. The mechanism of CYP2E1 inhibition by pyrazole derivatives involves the coordination of one of the pyrazole nitrogen atoms to the heme iron of the enzyme. This interaction leads to a characteristic Type II difference spectrum and prevents the binding and metabolism of other substrates.

Research on Receptor Modulation and Binding Site Characterization

The this compound core is a key structural motif in ligands designed to modulate various G protein-coupled receptors (GPCRs). Research in this area has provided significant insights into receptor binding and antagonism.

The pyrazole scaffold is central to a well-known class of cannabinoid receptor 1 (CB1) antagonists. The lead compound, SR141716A (Rimonabant) , features a 1,5-diaryl-4-methyl-1H-pyrazole-3-carboxamide structure. acs.org Extensive SAR studies on this template have elucidated the key structural requirements for potent and selective CB1 antagonism. These include:

A para-substituted phenyl ring at the 5-position of the pyrazole. acs.org

A carboxamide group at the 3-position. acs.org

A 2,4-dichlorophenyl substituent at the 1-position of the pyrazole ring. acs.org

The 4-methyl group, as present in the core structure of interest, is a common feature in these antagonists. nih.gov The development of these compounds has been a cornerstone in characterizing cannabinoid receptor binding sites. acs.org However, the central nervous system (CNS) side effects of first-generation CB1 antagonists led to research focused on developing peripherally selective antagonists. This involves modifying the core pyrazole structure to increase polar surface area, thereby limiting penetration across the blood-brain barrier while retaining potent antagonism at peripheral CB1 receptors. nih.gov

The pyrazole framework has been incorporated into ligands targeting adenosine (B11128) receptors (ARs), which are crucial neuromodulators in the central nervous system. mdpi.comsemanticscholar.org A series of pyrazolo[4,3-e] nih.govacs.orgnih.govtriazolo[1,5-c]pyrimidine (PTP) derivatives were developed to explore their affinity and selectivity for the four adenosine receptor subtypes (A₁, A₂ₐ, A₂ₑ, and A₃). nih.gov

In this research, a 1-(3-trifluoromethyl-benzyl)-1H-pyrazole moiety was conjugated to the PTP scaffold. This specific substituent was chosen for its known ability to confer potency and selectivity toward the human A₂ₑ AR in other chemical series. nih.gov The resulting compounds, however, were inactive at the A₂ₑ AR but displayed high affinity for the A₃ AR, with some in the nanomolar range. nih.govresearchgate.net Molecular docking studies suggested that the 1-benzyl-1H-pyrazole moiety could adopt a binding pose where it interacts with key residues such as Gln167, Leu264, and Tyr265 in the A₃ AR binding pocket. nih.gov This demonstrates how the substituted 1-phenyl-1H-pyrazole group can be a critical pharmacophore for achieving high affinity at specific adenosine receptor subtypes. nih.gov

The metabotropic glutamate receptor 4 (mGlu4), a Group III mGlu receptor, is a promising target for treating central nervous system disorders, including Parkinson's disease. nih.gov Positive allosteric modulators (PAMs) of mGlu4 are of particular interest as they enhance the receptor's response to the endogenous ligand, glutamate, offering a more subtle modulatory approach than direct agonism. nih.govyoutube.com

A screening effort identified 4-(1-Phenyl-1H-pyrazol-4-yl)quinoline as a novel, selective mGlu4 receptor PAM. nih.gov Subsequent SAR studies on this chemotype revealed that the central pyrazole ring is amenable to substitution. Specifically, the addition of one or two methyl groups on the pyrazole ring is well-tolerated, indicating that the this compound core is compatible with mGlu4 PAM activity. nih.gov While optimization of this series led to compounds with good in vitro potency (EC₅₀ values around 200 nM), they also highlighted challenges related to high lipophilicity. nih.gov These studies confirm the utility of the 1-phenyl-pyrazole scaffold as a foundation for developing mGlu4 PAMs. nih.gov

| Receptor Target | Modulation Type | Key Structural Insights |

| Cannabinoid Receptor (CB1) | Antagonism | The 1,5-diaryl-4-methyl pyrazole core is essential; specific substitutions at positions 1, 3, and 5 dictate potency. acs.org |

| Adenosine Receptor (A₃) | Affinity/Antagonism | The 1-benzyl-1H-pyrazole moiety is a key pharmacophore for high-affinity binding. nih.gov |

| mGlu4 Receptor | Positive Allosteric Modulation | The 1-phenyl-pyrazole core is a viable scaffold; methylation of the pyrazole ring is tolerated. nih.gov |

Application of Structure-Based Drug Design (SBDD) Principles

Structure-based drug design (SBDD) leverages knowledge of the three-dimensional structure of biological targets to design and optimize ligands. This approach has been applied to pyrazole-based compounds to enhance their potency, selectivity, and pharmacokinetic properties. acs.orgnih.gov

Molecular docking, a key component of SBDD, has been instrumental in understanding how pyrazole derivatives interact with their targets. For instance, in the development of meprin α and β inhibitors, docking studies of 3,5-diphenylpyrazole (B73989) derivatives revealed that one phenyl moiety could interact with an additional lipophilic subpocket within the enzyme, increasing binding affinity through hydrophobic contacts. nih.gov This rationalized the observed high potency of these compounds and guided further structural modifications. nih.gov

Similarly, in the context of adenosine receptors, docking simulations of pyrazole-containing ligands into homology models of the A₂ₑ and A₃ receptors helped explain their observed affinity profiles. nih.gov These models showed how the 1-benzyl-1H-pyrazole moiety could fit into the orthosteric binding pocket and interact with specific amino acid residues, providing a structural basis for the observed SAR. nih.gov Such computational insights allow for the rational design of new derivatives with improved receptor complementarity and selectivity. acs.orgacs.org

Broader Research Applications and Future Directions

Catalysis and Ligand Design with 4-methyl-1-phenyl-1H-pyrazole Scaffolds

The nitrogen atoms in the pyrazole (B372694) ring of this compound possess excellent coordination capabilities, making this scaffold an attractive candidate for the design of ligands in catalysis. These ligands can form stable complexes with a variety of metal ions, leading to catalysts with tailored reactivity and selectivity.

Applications in Metal-Organic Frameworks and Coordination Chemistry

Pyrazole derivatives are extensively utilized as ligands in coordination chemistry and in the construction of Metal-Organic Frameworks (MOFs). digitellinc.comacs.org MOFs are crystalline porous materials with applications in gas storage, separation, and heterogeneous catalysis. The pyrazole moiety can act as a linker, connecting metal ions to form robust and functional frameworks. digitellinc.comacs.org While specific research on MOFs incorporating this compound is not extensively documented, the broader class of pyrazolate-based MOFs has demonstrated significant potential. For instance, pyrazolate-based MOFs have been investigated for their high efficiency in capturing formaldehyde (B43269) from the air. nih.gov Furthermore, the synthesis of novel Hofmann-based MOFs incorporating a bis-pyrazole linker has been reported for various gas separations. rsc.org The coordination chemistry of pyrazole-derived ligands is a rich field of study, with applications of their metal complexes in catalysis and materials science. bohrium.comacs.orgresearchgate.net

Role as Ligands in Polymerization Processes

Pyrazole-based ligands have been successfully employed in the development of catalysts for polymerization reactions. The electronic and steric properties of the pyrazole ligand can influence the activity of the metal center and the properties of the resulting polymer. For example, cobalt(II) complexes supported by N,N',N-bis((1H-pyrazol-1-yl)methyl)amine derivative ligands have been used as catalysts for the polymerization of methyl methacrylate (B99206) (MMA). researchgate.net Studies on (pyrazol-1-ylmethyl)pyridine Zn(II) and Cu(II) complexes have demonstrated their activity as initiators in the ring-opening polymerization of lactides, with the steric bulk of the pyrazolyl ligand influencing the catalytic activity. scielo.org.za Although direct studies on this compound in this context are limited, the general success of pyrazole-based ligands suggests its potential for similar applications.

Research in Materials Science Applications

The photophysical properties of molecules containing the this compound scaffold are an active area of investigation, with potential applications in the development of advanced materials for electronic and optical devices.

Development of Luminescent and Fluorescent Agents